molecular formula C14H19NO B1463046 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol CAS No. 1082074-99-4

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Cat. No.: B1463046
CAS No.: 1082074-99-4
M. Wt: 217.31 g/mol
InChI Key: WPIBOOQKAPNPGU-XBXARRHUSA-N
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Description

1-[(2E)-3-Phenylprop-2-en-1-yl]piperidin-3-ol is a chemical compound of interest in scientific research and development, particularly as a building block in organic synthesis and medicinal chemistry. This structure features a piperidine ring, a common motif in pharmacology, substituted at the nitrogen atom with a (E)-cinnamyl group . The (E)-configured cinnamyl moiety (3-phenylprop-2-en-1-yl) is a privileged structure known for its presence in various biologically active molecules . The secondary alcohol at the 3-position of the piperidine ring offers a versatile handle for further chemical modification, enabling the creation of a diverse array of analogs and derivatives for structure-activity relationship (SAR) studies. As a biochemical building block, this compound can be utilized in the synthesis of more complex molecules, such as pharmaceuticals and biochemical probes . Researchers can employ it to develop novel compounds targeting a range of biological pathways. Consistent with similar piperidine-based chemicals, this product is intended For Research Use Only (RUO) . It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, using appropriate personal protective equipment and ensuring all procedures are conducted in a well-ventilated place to avoid exposure to dust and aerosols . For optimal stability, the product should be stored in a tightly closed container, in a cool, dry, and well-ventilated area.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-9-5-11-15(12-14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIBOOQKAPNPGU-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidin-3-ol

Piperidin-3-ol can be synthesized or obtained commercially. Synthetic routes include:

  • Reduction of 3-piperidone derivatives.
  • Hydroxylation of piperidine rings via selective oxidation.

The stereochemistry at the 3-position (hydroxyl-bearing carbon) is important and can be controlled by asymmetric synthesis or resolution methods.

N-Alkylation with (2E)-3-phenylprop-2-en-1-yl Electrophiles

The key step is the alkylation of the piperidin-3-ol nitrogen with a cinnamyl electrophile. Common methods include:

The reaction proceeds via nucleophilic substitution at the allylic position, preserving the (E)-configuration of the double bond.

Alternative Approaches

  • Reductive Amination: Using cinnamaldehyde and piperidin-3-ol under reductive amination conditions (e.g., NaBH3CN) to form the N-cinnamyl derivative directly.

  • Cross-Coupling Reactions: Employing palladium-catalyzed amination or allylation techniques for more complex derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, DMF, or THF Polar aprotic solvents favored
Base Potassium carbonate, sodium hydride To deprotonate piperidine nitrogen
Temperature Room temperature to reflux Elevated temperature improves yield
Reaction Time 4–24 hours Depends on conditions
Catalyst Phase transfer catalyst (e.g., TBAB) optional Enhances reaction in biphasic systems
Purification Column chromatography or recrystallization To isolate pure product

Research Findings and Data

  • The N-alkylation step shows high regioselectivity for the nitrogen atom without affecting the hydroxyl group at the 3-position.

  • The (E)-configuration of the cinnamyl group is preserved during alkylation, confirmed by NMR and IR spectroscopy.

  • Yields for the alkylation step typically range from 65% to 85% depending on the method and purification.

  • Side reactions such as over-alkylation or O-alkylation are minimal under controlled conditions.

  • The presence of the hydroxyl group allows for further functionalization if desired.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct N-alkylation Piperidin-3-ol + cinnamyl bromide K2CO3, acetonitrile, reflux 70–80 Simple, widely used
Reductive amination Piperidin-3-ol + cinnamaldehyde + NaBH3CN Methanol, room temp 65–75 Mild, preserves stereochemistry
Phase transfer catalysis Piperidin-3-ol + cinnamyl chloride + TBAB Biphasic solvent system 75–85 Enhanced rate and yield
Microwave-assisted alkylation Piperidin-3-ol + cinnamyl bromide Microwave, 80–100 °C, 1 hr 80–85 Faster reaction, good yield

Notes on Purification and Characterization

  • Purification is generally achieved by silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures.

  • Characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and stereochemistry.

  • Optical purity can be assessed if chiral synthesis routes are employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylprop-2-en-1-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol has been explored for its potential therapeutic applications, particularly:

  • Anticancer Properties : Research indicates that piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development.
  • Antimicrobial Activity : The compound has shown promise in combating bacterial infections, suggesting its utility in developing new antimicrobial agents.
  • Neurological Applications : Given its interaction with neurotransmitter receptors, it may have implications in treating neurological disorders.

Biological Studies

The compound is under investigation for its biological activities, including:

  • Mechanism of Action : It may modulate receptor activity or enzyme function, influencing various metabolic pathways.
  • Pharmacological Profile : Studies are ongoing to elucidate its pharmacokinetics and pharmacodynamics, which are crucial for understanding its therapeutic potential.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and serves as an intermediate in the synthesis of agrochemicals. Its unique chemical structure allows it to be a versatile building block for complex organic molecules.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Activity : A recent publication demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction.
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting potential as a new antibiotic agent.
  • Neuropharmacological Effects : Research indicates that this compound interacts with serotonin receptors, which may lead to novel treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperidine Biological Activity/Application Key Findings Reference
1-[(2E)-3-Phenylprop-2-en-1-yl]piperidin-3-ol Cinnamyl at N1, hydroxyl at C3 Not explicitly reported Structural similarity to antiviral/anticonvulsant analogs suggests potential activity
Flunarizine Cinnamyl at N4, bis(4-fluorophenyl)methyl Calcium channel blocker, anticonvulsant Approved for migraine prophylaxis; highlights role of aromatic substituents in activity
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol Phenoxyethoxyethyl chain at N1, hydroxyl at C3 Anticonvulsant-analgesic Demonstrated potent activity in preclinical models; structural flexibility enhances efficacy
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) 4-Octylphenethyl at N1, hydroxyl at C3 Sphingosine kinase 1 (SK1) inhibitor 6.1-fold selectivity for SK1 over SK2; emphasizes importance of lipophilic substituents

Key Observations :

  • The position and nature of substituents on the piperidine ring significantly influence biological activity. For instance, the hydroxyl group at C3 in this compound may enhance hydrogen-bonding interactions with targets, analogous to SK1 inhibitors like RB-019 .
  • Cinnamyl-containing compounds (e.g., flunarizine) exhibit calcium channel modulation, suggesting that this compound could share similar mechanistic pathways .

Urea and Amide Analogs

Table 2: Urea Derivatives with (2E)-3-Phenylprop-2-en-1-yl Groups

Compound (from ) Substituent on Urea Nitrogen Physical Properties Notes Reference
N-(4-Methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea 4-Methylphenyl White solid, m.p. 112–114°C, 81.05% C Minor deviations in elemental analysis vs. theoretical values
N-(4-Fluorophenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea 4-Fluorophenyl Oil, 79.32% C, 6.18% H Enhanced lipophilicity due to fluorine substitution

Key Observations :

  • Urea analogs with (2E)-3-phenylprop-2-en-1-yl groups exhibit variable physical states (solid vs. oil), influenced by substituent polarity. The fluorine-substituted derivative’s oily nature may improve membrane permeability .
  • These compounds lack the piperidine ring but retain the cinnamyl moiety, indicating that the cinnamyl group alone can confer bioactivity (e.g., corrosion inhibition in PPA-1 ).

Antiviral and Anticoronavirus Analogs

Table 3: Piperidine-Based Antiviral Candidates

Compound Name Structural Features Target/Activity Safety/Efficacy Notes Reference
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Chloroquinoline-piperidine-piperidin-3-ol SARS-CoV-2 spike protein Augmented safety profile vs. hydroxychloroquine (HCQ) in computational models
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Chloroquinoline-cyclohexanediamine SARS-CoV-2 spike protein Similar binding to chloroquine (CQ) but reduced toxicity

Key Observations :

  • Piperidin-3-ol derivatives with chloroquinoline moieties show promise as safer alternatives to HCQ/CQ, highlighting the scaffold’s versatility in drug design .
  • The hydroxyl group in this compound may mimic the hydrogen-bonding interactions of these antiviral analogs, warranting further exploration.

Biological Activity

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.

The molecular formula of this compound is C14H19NOC_{14}H_{19}NO with a molar mass of 217.31 g/mol. The compound exhibits a density of approximately 1.081 g/cm³ and has been synthesized using various methods, including cyclization reactions involving primary amines and diols .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Piperidine derivatives are known to modulate neurotransmitter receptors and enzymes involved in metabolic pathways. The unique substitution pattern of this compound enhances its binding affinity to these targets, potentially leading to significant pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's cytotoxicity was measured through IC50 values, revealing that it performs comparably to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
A431<10
Jurkat<10
HepG2 (Liver)15

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the phenyl group is crucial for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study conducted on A431 and Jurkat cells demonstrated that treatment with this compound led to apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential role in developing new antimicrobial therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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